Coniine hydrochloride

概要

説明

コニイン塩酸塩は、ドクゼリ (Conium maculatum) から抽出される毒性のあるアルカロイドです。哲学者ソクラテスの死因となった化合物として、その歴史的な重要性で知られています。 コニイン塩酸塩は、化学式がC8H17N、モル質量が127.231 g/molの無色の油状液体です 。これは非常に毒性が高く、呼吸麻痺を引き起こし、死に至ることがあります。

2. 製法

合成経路および反応条件: コニイン塩酸塩は、いくつかの方法で合成することができます。 一般的な方法の1つは、パラジウム触媒の存在下で水素を用いて、シッフ塩基であるγ-コニセインを還元することです 。 別な方法は、LöfflerとFriedrichによるβ-コニセイン(L-プロペニルピペリジン)の還元です .

工業的生産方法: コニイン塩酸塩の工業的生産は、通常、ドクゼリ植物からコニインを抽出し、その後精製し、塩酸塩に変換することにより行われます。 抽出プロセスには、適切な溶媒中で植物材料を浸漬し、その後蒸留および結晶化して純粋なコニインを得ることが含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Coniine hydrochloride can be synthesized through several methods. One common method involves the reduction of γ-coniceine, a Schiff base, using hydrogen in the presence of a palladium catalyst . Another method involves the reduction of β-coniceine (L-propenylpiperidine) by Löffler and Friedrich .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of coniine from the poison hemlock plant, followed by purification and conversion to its hydrochloride salt. The extraction process involves maceration of the plant material in a suitable solvent, followed by distillation and crystallization to obtain pure coniine .

化学反応の分析

反応の種類: コニイン塩酸塩は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: コニインは酸化されて、コンヒドリンやその他の関連化合物に変換することができます。

還元: γ-コニセインからコニインへの還元は、その合成における重要なステップです。

置換: コニインは、さまざまな試薬との置換反応を起こして誘導体に変換することができます。

一般的な試薬および条件:

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: パラジウム触媒を用いた水素ガス、水素化ホウ素ナトリウム。

置換試薬: ハロアルカン、アシルクロリド。

生成される主な生成物:

酸化生成物: コンヒドリン、γ-コニセイン。

還元生成物: コニイン。

置換生成物: さまざまなコニイン誘導体.

4. 科学研究の応用

コニイン塩酸塩には、いくつかの科学研究の応用があります。

化学: アルカロイド合成と反応の研究におけるモデル化合物として使用されます。

生物学: 神経系への影響とその生物学的ツールとしての可能性について研究されています。

科学的研究の応用

Toxicological Effects

Coniine hydrochloride is highly toxic, with an oral LD50 (lethal dose for 50% of subjects) in mice reported at approximately 100 mg/kg . The symptoms of poisoning include:

- Vomiting

- Pallor

- Diaphoresis

- Muscle paralysis

- Respiratory arrest

The mechanism underlying these symptoms involves disruption of neuromuscular transmission, leading to flaccid paralysis while leaving cognitive functions intact until respiratory failure occurs .

Pharmacological Studies

Research has demonstrated that this compound can inhibit presynaptic nicotinic receptor-mediated responses. A study using rat and guinea pig models showed that coniine significantly inhibited nitrergic and noradrenergic responses, suggesting its potential utility in studying synaptic transmission and receptor behavior .

Neuropharmacology

Due to its effects on the nervous system, this compound is being investigated for its role in understanding neuropharmacological pathways. It provides insights into the functioning of nicotinic receptors and their implications in various neurological disorders .

Potential Therapeutic Uses

Recent studies have suggested that coniine and its derivatives may have applications in pain management due to their non-addictive properties compared to traditional opioids. This aspect is under exploration as researchers seek alternatives for pain relief that minimize addiction risk .

Case Study 1: Toxicity Assessment

A study conducted on the effects of coniine on animal models highlighted its acute toxicity profile. The research focused on the physiological responses following administration and provided critical data on dosage-related effects, contributing to a better understanding of its safety margins in potential therapeutic contexts .

Case Study 2: Neurotransmission Research

Another significant study examined the impact of coniine on neurotransmitter release mechanisms in vitro. The findings indicated that coniine not only affects postsynaptic responses but also modulates presynaptic activity, thereby influencing overall neurotransmission dynamics .

Summary Table of Applications

作用機序

コニイン塩酸塩は、神経系におけるニコチン性アセチルコリン受容体を遮断することによって作用を発揮します。これは神経伝達の阻害につながり、筋麻痺と呼吸不全を引き起こします。 この化合物は受容体部位に結合し、筋収縮に不可欠な神経伝達物質であるアセチルコリンの正常な作用を妨げます .

類似化合物:

γ-コニセイン: コニインの生合成における前駆体であり、毒性があります。

コンヒドリン: コニインの酸化生成物であり、同様の毒性を持っています。

スパルテイン: 同様の化学構造と生物学的活性を持つ別のアルカロイド。

独自性: コニイン塩酸塩は、その歴史的な重要性とニコチン性アセチルコリン受容体に対する特定の作用機序によって特徴付けられます。

類似化合物との比較

γ-Coniceine: A precursor in the biosynthesis of coniine, also toxic.

Conhydrine: An oxidation product of coniine, with similar toxic properties.

Sparteine: Another alkaloid with similar chemical structure and biological activity.

Uniqueness: Coniine hydrochloride is unique due to its historical significance and its specific mechanism of action on nicotinic acetylcholine receptors.

生物活性

Coniine hydrochloride is a piperidine alkaloid primarily derived from the plant Conium maculatum (poison hemlock). This compound exhibits significant biological activity, particularly as a neurotoxin. Understanding its mechanisms, effects, and potential applications requires a comprehensive examination of its pharmacological properties, toxicity, and biological interactions.

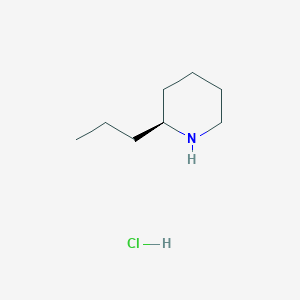

Chemical Structure and Properties

Coniine is a racemic mixture consisting of two enantiomers: the more biologically active (R)-(−)-coniine and the less active (S)-(+) enantiomer. The structure of coniine allows it to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in the nervous system. The binding affinity and potency of these enantiomers vary significantly:

| Enantiomer | Rank Order Potency (TE-671 Cells) |

|---|---|

| (R)-(−)-coniine | Highest |

| (+/-)-coniine | Intermediate |

| (S)-(+)-coniine | Lowest |

The lethal dose (LD50) for coniine varies between these enantiomers, with the (R)-(−) form being approximately two-fold more toxic than the (S)-(+) form .

Coniine acts as a competitive antagonist at nAChRs, leading to prolonged depolarization of the postsynaptic membrane at neuromuscular junctions. This results in flaccid paralysis due to continuous stimulation without repolarization. Key aspects of its mechanism include:

- Binding : Coniine binds to nAChRs, mimicking acetylcholine.

- Depolarization : The receptor remains activated, preventing normal muscle contraction.

- Respiratory Failure : Ultimately, this leads to respiratory paralysis and can be fatal if untreated.

Toxicological Profile

The toxic effects of coniine are well-documented. In humans and livestock, ingestion can lead to severe neurological symptoms and death due to respiratory failure. The onset of symptoms typically occurs within 30 minutes of exposure, with respiratory paralysis being the most critical outcome .

Case Studies

- Human Poisoning Incidents : Historical cases have shown that accidental ingestion of poison hemlock has led to fatalities due to coniine toxicity. Symptoms include muscle weakness, respiratory distress, and eventually death if supportive care is not provided.

- Livestock Exposure : Livestock grazing on fields contaminated with poison hemlock have exhibited signs of coniine poisoning, leading to significant economic losses in agricultural sectors .

Biological Activity in Insect Models

Research has also explored the effects of coniine on non-target organisms such as insects. For instance, studies on Trichoplusia ni larvae demonstrated that diets enriched with coniine resulted in decreased consumption and growth rates. The larvae exhibited no preference between control and coniine-enriched diets, indicating potential deterrent effects .

Table: Effects of Coniine on T. ni Larvae

| Concentration (DW) | Diet Consumption (%) | Growth Rate Decrease (%) |

|---|---|---|

| 1% | 15 | 10 |

| 2% | 30 | 20 |

| 5% | 50 | 35 |

The study highlighted that cytochrome P450 enzymes play a role in detoxifying piperidine alkaloids like coniine, suggesting potential mechanisms for tolerance among certain insect species .

特性

IUPAC Name |

(2S)-2-propylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBWZNQZRWZJIR-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701033574 | |

| Record name | (2S)-2-propylpiperidine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-92-0 | |

| Record name | Piperidine, 2-propyl-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coniine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coniine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2S)-2-propylpiperidine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coniine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H575MZ6VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism by which Coniine hydrochloride affects taste receptors in insects?

A2: While the exact mechanism remains unclear, electrophysiological studies on blowfly tarsal chemoreceptors (D hairs) suggest that this compound does not act through competitive, non-competitive, or uncompetitive inhibition at the sugar receptor sites. [] Further research is needed to elucidate the precise molecular interactions responsible for the observed effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。